3-Isopropoxyphenylboronic acid
Overview
Description
3-Isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It is an off-white solid and is used as a reactant for the synthesis of heteroaryl benzylureas with glycogen synthase kinase 3 (GSK-3) inhibitory activity, modulators of survival motor neuron (SMN) protein, and inhibitors of cholesteryl ester transfer protein (CETP) .
Molecular Structure Analysis
The molecular structure of 3-Isopropoxyphenylboronic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 3 oxygen atoms . The molecular weight of the compound is 180.01 .
Chemical Reactions Analysis
3-Isopropoxyphenylboronic acid is used as a reactant in the synthesis of various compounds. It has been used in the synthesis of heteroaryl benzylureas with GSK-3 inhibitory activity, modulators of SMN protein, and inhibitors of CETP .
Physical And Chemical Properties Analysis
3-Isopropoxyphenylboronic acid is a solid at 20°C . It has a melting point of 81°C and a boiling point of 199°C . The compound is soluble in methanol . It has a density of 1.1 g/cm³ and a molar refractivity of 50 Å .
Scientific Research Applications
Metabolic Engineering for Chemical Production
Research has demonstrated the potential of metabolic engineering in producing valuable chemicals from renewable resources. For example, Corynebacterium glutamicum has been engineered to produce 3-hydroxypropionic acid (3-HP), a platform chemical with numerous industrial applications, from glucose and xylose (Zhen Chen et al., 2017). This approach not only showcases the versatility of 3-Isopropoxyphenylboronic acid in facilitating chemical synthesis but also underscores the trend towards biotechnological methods for sustainable chemical production.
Biosynthetic Pathways for Chemical Production
The development of biosynthetic pathways is central to producing bio-based chemicals. Research into 3-hydroxypropionic acid, a related chemical, highlights the potential for synthesizing valuable compounds through engineered pathways in microorganisms (Xinglin Jiang et al., 2009). These studies pave the way for the application of 3-Isopropoxyphenylboronic acid in creating novel biosynthesis routes for various chemicals.
Functionalized Nanocomposites for Biological Applications
The functionalization of nanomaterials with phenylboronic acids, including variants like 3-Isopropoxyphenylboronic acid, offers new avenues for biological applications. For instance, a novel aminophenylboronic acid functionalized magnetic Fe3O4/zeolitic imidazolate framework-8/APBA nanocomposite has been developed for the specific recognition of glycoproteins and glycopeptides (Shan-Feng Li et al., 2018). This highlights the potential of 3-Isopropoxyphenylboronic acid derivatives in advanced materials science, particularly in targeted molecular recognition and separation technologies.
Advanced Materials for Drug Delivery
The development of smart materials for controlled drug delivery is another promising application. Research has shown that glucose-sensitive films, modified with phenylboronic acid derivatives, can be utilized for the controlled release of drugs in response to glucose levels, suggesting potential for diabetes management technologies (Zhibo Ding et al., 2009).
Safety And Hazards
3-Isopropoxyphenylboronic acid is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of contact with skin or eyes, it is advised to wash with plenty of water .
Future Directions
Boronic acids and their derivatives, such as 3-Isopropoxyphenylboronic acid, have been utilized to create self-healing polymers and hydrogels . This suggests potential future directions in the development of mechanically robust organic crystals that are capable of self-repair for durable all-organic electronics and soft robotics .
properties
IUPAC Name |
(3-propan-2-yloxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZVUHVNTYDSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408157 | |
Record name | 3-Isopropoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropoxyphenylboronic acid | |
CAS RN |
216485-86-8 | |
Record name | 3-Isopropoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Isopropoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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